4-Fluorohydroxy Bupropion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorohydroxy bupropion is an analog of Bupropion . Bupropion is a selective dopamine uptake inhibitor used in the treatment of depression and smoking cessation . The IUPAC name for this compound is 1-(4-fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one .
Synthesis Analysis
The synthesis of bupropion involves the use of green chemistry concepts such as green solvents and green metrics . The synthetic route of bupropion hydrochloride has been evaluated using green metrics . The original synthesis methods of bupropion used elemental bromine and toxic solvents such as dichloromethane (DCM) and/or N-methylpyrrolidinone (NMP), which resulted in a significant number of hazards associated with the reaction . These problematic chemicals have been replaced with more benign alternatives, including the bio-based green solvent Cyrene in place of NMP .Molecular Structure Analysis
The molecular formula of this compound is C13H18FNO2 . The InChI key is LXAJJRTTWLABBD-UHFFFAOYSA-N . The canonical SMILES representation is CC(C(=O)C1=CC=C(C=C1)F)NC©©CO .Chemical Reactions Analysis
Bupropion undergoes extensive stereoselective metabolism . Its major active metabolites, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion reach higher plasma concentrations than bupropion .Physical and Chemical Properties Analysis
The boiling point of this compound is 367.5±27.0°C at 760 mmHg . Its density is 1.1±0.1 g/cm3 .Mechanism of Action
Safety and Hazards
Future Directions
Bupropion is frequently used in patients with major depression who have inadequate responses or intolerable side effects during first-line treatment with SSRIs . It is often the first-line treatment if the drug has a desirable characteristic (e.g., sexual side effects and weight gain occur less often with bupropion than SSRIs) . Future research may focus on further understanding the interindividual and intraindividual variability in bupropion metabolite exposure, including the evaluation of potential drug-drug interactions and pharmacogenetic implications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-9(15-13(2,3)8-16)12(17)10-4-6-11(14)7-5-10/h4-7,9,15-16H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAJJRTTWLABBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675905 |
Source
|
Record name | 1-(4-Fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-13-4 |
Source
|
Record name | 1-(4-Fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.